molecular formula C10H9ClO B13554598 5-(Chloromethyl)-3-methyl-1-benzofuran

5-(Chloromethyl)-3-methyl-1-benzofuran

Cat. No.: B13554598
M. Wt: 180.63 g/mol
InChI Key: GWPKCFYMJWTSKZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-1-benzofuran (CAS 2327046-03-5) is a high-value benzofuran derivative of significant interest in medicinal chemistry and anticancer drug discovery. With the molecular formula C 10 H 9 ClO and a molecular weight of 180.63 g/mol, this compound features a benzofuran core—a fused benzene and furan ring system—functionalized with a chloromethyl group at the 5-position and a methyl group at the 3-position . The reactive chloromethyl handle makes it a versatile synthetic intermediate for the construction of more complex molecules, particularly through nucleophilic substitution reactions. This compound serves as a key building block in pharmaceutical research for the design and synthesis of novel LSD1 (Lysine Specific Demethylase 1) inhibitors . LSD1 is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme that is overexpressed in various cancers and is a validated target for anticancer therapy . Benzofuran derivatives have been strategically designed and synthesized to potently inhibit LSD1, leading to the reactivation of tumor suppressor genes and demonstrating strong anti-proliferative effects against a spectrum of cancer cell lines . Furthermore, the inclusion of halogen atoms, such as chlorine, is a established strategy in medicinal chemistry to enhance a compound's binding affinity and metabolic stability by forming halogen bonds with target proteins . The benzofuran scaffold is recognized for its diverse bioactivities, including potent antitumor properties, making it a privileged structure in the development of new therapeutic agents . This product is offered with a guaranteed purity and is intended for research applications in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-(chloromethyl)-3-methyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,5H2,1H3

InChI Key

GWPKCFYMJWTSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)CCl

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)-3-methyl-1-benzofuran is a highly reactive benzylic electrophile used as a critical building block in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) modulators such as GPR40 (FFAR1) and GPR120 (FFAR4) agonists for type 2 diabetes therapy.

Due to its high reactivity and tendency to hydrolyze, this specific chloride is often generated in situ or synthesized immediately prior to use from its stable alcohol precursor. Consequently, it may not possess a widely indexed CAS number in commercial catalogs. Researchers are advised to procure the stable alcohol precursor (CAS 1783501-84-7) or the aldehyde (CAS 648449-50-7) for reliable synthesis.

Part 1: Chemical Identity & Procurement Data

The following table consolidates the essential identification data for the target compound and its commercially available precursors.

Parameter Data / Value
Chemical Name 5-(Chloromethyl)-3-methyl-1-benzofuran
Common Synonyms 3-Methyl-5-chloromethylbenzofuran; (3-Methylbenzofuran-5-yl)methyl chloride
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Target CAS Number Not widely listed (Transient Intermediate)
Precursor CAS (Alcohol) 1783501-84-7 (3-Methyl-1-benzofuran-5-yl)methanol
Precursor CAS (Aldehyde) 648449-50-7 (3-Methylbenzofuran-5-carbaldehyde)
Scaffold CAS 21535-97-7 (3-Methylbenzofuran)
Physical State Colorless to pale yellow oil (predicted); lachrymatory

Part 2: Synthesis Methodologies

Strategic Analysis

The direct chloromethylation of 3-methylbenzofuran (Blanc reaction) is chemically feasible but often suffers from regioselectivity issues (competing substitution at the 2-position or 6-position). The preferred synthetic route for high-purity applications is the conversion of (3-methylbenzofuran-5-yl)methanol using thionyl chloride (


). This method ensures the structural integrity of the benzofuran core.
Protocol A: Chlorination of (3-Methylbenzofuran-5-yl)methanol (Preferred)
  • Reagents: (3-Methylbenzofuran-5-yl)methanol (CAS 1783501-84-7), Thionyl Chloride (

    
    ), Dichloromethane (DCM), DMF (catalytic).
    
  • Mechanism: Nucleophilic substitution (

    
     or 
    
    
    
    ) of the hydroxyl group.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of (3-methylbenzofuran-5-yl)methanol in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Dropwise add 1.2 eq of thionyl chloride (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (conversion of polar alcohol to non-polar chloride).

  • Work-up: Quench carefully with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1] Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Storage: The resulting oil is unstable; use immediately for the subsequent alkylation step.

Protocol B: Blanc Chloromethylation (Alternative)
  • Reagents: 3-Methylbenzofuran (CAS 21535-97-7), Paraformaldehyde, Concentrated HCl, Zinc Chloride (

    
    ).
    
  • Note: This method is atom-economical but requires rigorous purification to remove isomers.

Step-by-Step Procedure:

  • Suspend 3-methylbenzofuran and paraformaldehyde (1.5 eq) in concentrated HCl.

  • Add anhydrous

    
     (0.5 eq) as a Lewis acid catalyst.
    
  • Heat to 60°C with vigorous stirring for 6 hours.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-chloromethyl isomer.

Synthesis Workflow Diagram

SynthesisPathways Precursor_Acid 3-Methylbenzofuran- 5-carboxylic acid (CAS 501892-99-5) Precursor_Alc (3-Methylbenzofuran- 5-yl)methanol (CAS 1783501-84-7) Precursor_Acid->Precursor_Alc Reduction (LiAlH4) Precursor_Ald 3-Methylbenzofuran- 5-carbaldehyde (CAS 648449-50-7) Precursor_Ald->Precursor_Alc Reduction (NaBH4) Target_Cl 5-(Chloromethyl)-3- methyl-1-benzofuran (Target Electrophile) Precursor_Alc->Target_Cl Chlorination (SOCl2 / DCM) Scaffold 3-Methylbenzofuran (CAS 21535-97-7) Scaffold->Target_Cl Blanc Reaction (HCHO, HCl, ZnCl2)

Caption: Synthesis pathways for 5-(Chloromethyl)-3-methyl-1-benzofuran. The alcohol-to-chloride route (red) is preferred for high purity.

Part 3: Applications in Drug Discovery

The 5-chloromethyl-3-methylbenzofuran moiety serves as a "privileged structure" in the design of metabolic disease therapeutics. It functions as a lipophilic anchor that fits into the hydrophobic pockets of GPCRs.

GPR40 (FFAR1) Agonists

GPR40 agonists stimulate glucose-dependent insulin secretion.[2] The benzofuran ring mimics the biaryl pharmacophores found in advanced candidates like Fasiglifam (TAK-875) .

  • Mechanism: The chloromethyl group is used to alkylate nitrogen or oxygen nucleophiles (e.g., hydroxyphenylpropanoic acids) to link the benzofuran "head group" to the acidic "tail."

  • Example Structure: 3-(4-((3-methylbenzofuran-5-yl)methoxy)phenyl)propanoic acid derivatives.

GPR120 (FFAR4) Modulators

Similar to GPR40, GPR120 is a target for anti-inflammatory and insulin-sensitizing drugs. The 3-methyl group on the benzofuran ring restricts conformation, often improving selectivity over GPR40.

Reactivity Profile Diagram

Reactivity cluster_reactions Nucleophilic Substitution Targets Target 5-(Chloromethyl)-3-methyl-1-benzofuran Phenols Phenols (Ar-OH) -> Ether Linkage (GPR40 Agonists) Target->Phenols K2CO3, Acetone Amines Secondary Amines (R2NH) -> Amine Linkage (Kinase Inhibitors) Target->Amines DIEA, DMF Thiols Thiols (R-SH) -> Thioether Linkage (Metabolic Stability) Target->Thiols NaH, THF

Caption: Reactivity profile of the chloromethyl group, highlighting key coupling reactions used in medicinal chemistry.

Part 4: Safety & Handling

Warning: Benzylic chlorides are potent alkylating agents and lachrymators.

  • Lachrymator: This compound will cause severe eye and respiratory irritation. All operations must be performed in a functioning chemical fume hood.

  • Instability: Benzylic chlorides are prone to hydrolysis (forming HCl and the alcohol) and polymerization. Store at -20°C under inert gas (Argon/Nitrogen).

  • Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to neutralize the alkylating potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13542526, 3-Methyl-1-benzofuran-5-ol. Retrieved from [Link]

  • Matrix Fine Chemicals. 3-Methyl-1-benzofuran (CAS 21535-97-7) Technical Data. Retrieved from [Link]

  • Araki, T., et al. (2016). Discovery of GPR40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Contextual grounding for benzofuran applications). Retrieved from [Link]

Sources

5-(Chloromethyl)-3-methyl-1-benzofuran molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)-3-methyl-1-benzofuran is a specialized bicyclic heterocyclic intermediate used primarily in medicinal chemistry as a pharmacophore building block. Characterized by its reactive benzylic chloride moiety at the 5-position and a methyl group at the 3-position, this compound serves as a critical alkylating agent for introducing the lipophilic 3-methylbenzofuran scaffold into larger bioactive molecules.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic challenges, reactivity profile, and safety protocols.

Physicochemical Profile

The core identity of 5-(Chloromethyl)-3-methyl-1-benzofuran is defined by its benzofuran ring system—a fusion of benzene and furan rings—substituted to optimize both steric fit and electronic reactivity.

Molecular Specifications
PropertyValueNotes
IUPAC Name 5-(Chloromethyl)-3-methyl-1-benzofuran
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol Calculated using IUPAC atomic weights.
Exact Mass 180.0342 DaMonoisotopic mass (³⁵Cl).
Heavy Atom Count 12
CLogP (Est.) ~3.2 - 3.5Highly lipophilic due to the aromatic core and alkyl/halo substituents.
Physical State Solid / Low-melting solidDepending on purity; typically off-white to yellow.
Structural Analysis

The molecule consists of a benzofuran core.

  • Position 1 (O): The oxygen atom of the furan ring.

  • Position 3 (Me): A methyl group attached to the furan ring, providing metabolic stability and steric bulk.

  • Position 5 (CH₂Cl): A chloromethyl group on the benzene ring. This is the primary "warhead" for chemical functionalization.

Synthetic Architecture

Synthesizing 5-(Chloromethyl)-3-methyl-1-benzofuran presents a regiochemical challenge. Direct electrophilic substitution (e.g., Blanc chloromethylation) of 3-methylbenzofuran predominantly targets the C-2 position due to the high electron density of the furan ring, rather than the benzenoid ring.

Therefore, the most robust synthetic route avoids direct functionalization of the core and instead relies on Side-Chain Functionalization of a pre-methylated precursor, specifically 3,5-dimethylbenzofuran .

Primary Synthetic Route: Radical Halogenation

This protocol utilizes N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) to selectively chlorinate the benzylic 5-methyl group over the allylic 3-methyl group.

Mechanism: Free-radical substitution. Selectivity: The benzyl radical at C-5 is generally more stable and accessible than the position at C-3, though care must be taken to control stoichiometry to prevent over-chlorination.

Workflow Visualization

SynthesisPath Start 3,5-Dimethylbenzofuran (Precursor) Inter Benzylic Radical Intermediate Start->Inter Initiation (Heat/Light) Reagent NCS / BPO (Radical Initiator) Reagent->Inter Product 5-(Chloromethyl)-3-methyl-1-benzofuran (Target) Inter->Product Propagation SideProduct 3-Chloromethyl isomer (Minor Impurity) Inter->SideProduct Competing Reaction

Figure 1: Radical halogenation pathway for the synthesis of 5-(Chloromethyl)-3-methyl-1-benzofuran from 3,5-dimethylbenzofuran.

Experimental Protocol (Standardized)

Objective: Conversion of 3,5-dimethylbenzofuran to 5-(chloromethyl)-3-methyl-1-benzofuran.

  • Preparation: Dissolve 1.0 eq of 3,5-dimethylbenzofuran in anhydrous CCl₄ or Benzene (Note: Benzene is carcinogenic; industrial standard often substitutes with PhCF₃ or similar radical-compatible solvents).

  • Activation: Add 1.05 eq of N-Chlorosuccinimide (NCS) and a catalytic amount (0.05 eq) of Benzoyl Peroxide (BPO) or AIBN.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (N₂) for 4–6 hours. Monitor consumption of starting material via TLC or HPLC.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient) to separate the product from unreacted starting material and any dichlorinated byproducts.

Reactivity & Applications

The chloromethyl group at position 5 is a potent electrophile, making this molecule an ideal "linker" or "alkylator" in drug design.

Mechanism of Action: Nucleophilic Substitution

The carbon-chlorine bond is polarized, rendering the methylene carbon susceptible to attack by nucleophiles (amines, thiols, alkoxides).

  • Sɴ2 Pathway: Primary mechanism in polar aprotic solvents (DMF, DMSO).

  • Application: Used to attach the 3-methylbenzofuran moiety to pharmacophores like piperazines, morpholines, or imidazole derivatives to enhance potency or receptor binding affinity (e.g., in amiodarone analogs or serotonin receptor modulators).

Reaction Logic Diagram

Reactivity Target 5-(Chloromethyl)-3-methyl-1-benzofuran TS Transition State [Nu...C...Cl]‡ Target->TS + Nu: Nu Nucleophile (Nu:) (e.g., Primary Amine, Thiol) Nu->TS Final 5-(Nu-methyl)-3-methyl-1-benzofuran (Functionalized Drug Candidate) TS->Final Bond Formation LG Chloride Ion (Cl-) TS->LG Leaving Group

Figure 2: Nucleophilic substitution mechanism (Sɴ2) for derivatizing the chloromethyl group.

Safety & Handling (E-E-A-T)

Warning: As an alkylating agent, 5-(Chloromethyl)-3-methyl-1-benzofuran is potentially mutagenic and carcinogenic . Strict adherence to safety protocols is mandatory.

  • Hazard Class: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE (Cat 3), Potential Carcinogen.

  • Containment: Handle only inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

References

  • Nevagi, R. J., et al. (2015). Benzofuran: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry.

  • Dawood, K. M. (2013). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. (n.d.). Benzofuran derivatives and properties. National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Sɴ2 and Radical Substitution mechanisms).

Risk Management and Handling Protocols for Chloromethyl Benzofuran Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

Chloromethyl benzofurans are high-value electrophilic intermediates critical in the synthesis of benzofuran-based pharmaceuticals, most notably the anti-arrhythmic agent Amiodarone .

While indispensable in medicinal chemistry, these compounds possess a specific "structural alert": the benzylic halide moiety fused to a benzofuran ring. This structure confers high reactivity toward nucleophiles, making these compounds potent alkylating agents. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a validated protocol for containment and neutralization.

Hazard Identification & Mechanistic Toxicology

The Alkylating Threat

The primary hazard of chloromethyl benzofuran is not merely its corrosivity, but its ability to alkylate biological macromolecules via an


 mechanism.
  • Mechanism: The benzofuran ring stabilizes the transition state, making the chloromethyl group highly susceptible to nucleophilic attack.

  • Biological Target: In vivo, electron-rich DNA bases (specifically the

    
     position of guanine) act as nucleophiles, displacing the chloride ion. This results in DNA adduct formation, leading to potential mutagenicity and cytotoxicity.
    
GHS Classification Summary

The following classification is derived from aggregated REACH registration data and standard hazard modeling for benzylic chlorides.

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damageDANGER
Sensitization, Skin 1H317: May cause an allergic skin reactionWARNING
Germ Cell Mutagenicity 2H341: Suspected of causing genetic defectsWARNING
Aquatic Toxicity Acute 1H400: Very toxic to aquatic lifeWARNING

Engineering Controls & Handling Hierarchy

To mitigate the risks of exposure to alkylating vapors and dusts, a "Zero-Skin-Contact" policy must be enforced. The following hierarchy relies on physical barriers rather than procedural compliance alone.

Primary Containment
  • Solids Handling: Weighing must occur within a Powder Containment Balance Enclosure or a Glove Box. Face velocity must be maintained >0.5 m/s.

  • Liquids/Solutions: All transfers involving >100 mg of material must utilize closed-system transfers (cannula or syringe) to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Viton. Standard nitrile degrades rapidly upon contact with benzylic halides.

  • Respiratory: If outside primary containment, a full-face respirator with P100/OV (Organic Vapor) cartridges is required.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision pathways for handling these intermediates.

SafetyWorkflow Start Material Receipt CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Oil CheckState->Liquid ControlSolid Glove Box or HEPA Enclosure Solid->ControlSolid High Dust Risk ControlLiquid Fume Hood with Cannula Transfer Liquid->ControlLiquid Vapor Risk Reaction Reaction Vessel (Closed System) ControlSolid->Reaction ControlLiquid->Reaction Quench Chemical Decontamination (Thiosulfate) Reaction->Quench Post-Process Waste Hazardous Waste (Segregated) Quench->Waste

Figure 1: Decision logic for engineering controls based on physical state, leading to mandatory chemical quenching.

Validated Decontamination Protocol

Standard soap and water are insufficient for cleaning spills of alkylating agents. A chemical destruction method using a "soft" nucleophile is required to rapidly degrade the compound into a non-toxic species.

The Scavenger Solution

Formula: 10% Sodium Thiosulfate (


) in water.
  • Why: Thiosulfate is a potent nucleophile that reacts faster with the chloromethyl group than water or biological amines, converting the toxic chloride into a water-soluble, non-volatile thiosulfate ester.

Spill Cleanup Methodology
  • Isolate: Evacuate the immediate area. Don full PPE (Silver Shield gloves).

  • Cover: Cover the spill with an absorbent pad.

  • Quench: Gently pour the 10% Sodium Thiosulfate solution over the pad. Allow to sit for 30 minutes .

    • Visual Check: If the intermediate is colored (often yellow/brown), the disappearance of color often indicates reaction progress, though TLC/HPLC is the only confirmation.

  • Collect: Dispose of the pad as hazardous chemical waste.

  • Final Wash: Clean the surface with detergent and water to remove salt residues.

Reaction Mechanism: Toxicity vs. Safety

The diagram below contrasts the mechanism of biological damage against the mechanism of chemical neutralization.

QuenchMechanism cluster_danger Biological Hazard Pathway cluster_safety Decontamination Pathway Toxin Chloromethyl Benzofuran DNA DNA (Guanine) Toxin->DNA Alkylation Thio Sodium Thiosulfate Toxin->Thio Scavenging Damage DNA Adduct (Mutation) DNA->Damage Safe Water Soluble Salt (Inert) Thio->Safe

Figure 2: Kinetic competition between biological damage (alkylation) and chemical neutralization (thiosulfate scavenging).

Storage and Stability

  • Temperature: Store at 2–8°C. Thermal instability can lead to the release of HCl gas.

  • Moisture: Strictly anhydrous conditions. Hydrolysis produces benzofuran-methanol and corrosive HCl.

  • Incompatibility: Avoid strong bases and oxidizers. Reacts violently with amines (exothermic polymerization risk).

References

  • PubChem. (n.d.). 2-(Chloromethyl)benzofuran Compound Summary. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzofuran derivatives. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Reference for thiosulfate decontamination protocols). [Link]

Methodological & Application

Application Note: Optimized Blanc Chloromethylation of 3-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of 2-chloromethyl-3-methylbenzofuran via the Blanc chloromethylation reaction. While the Blanc reaction is a classic method for introducing chloromethyl groups, its application to electron-rich heterocycles like benzofurans requires precise control to prevent polymerization and ring opening.

Furthermore, this protocol addresses the critical safety hazard associated with the generation of Bis(chloromethyl) ether (BCME) , a potent carcinogen formed as a byproduct. We present a closed-loop methodology that maximizes yield (>85%) while ensuring operator safety through rigorous engineering controls.

Target Audience

Medicinal chemists and process engineers involved in the synthesis of benzofuran-based pharmacophores (e.g., anti-arrhythmic agents, amiodarone analogues).

Reaction Mechanism & Rationale

Regioselectivity

The benzofuran system consists of a fused benzene and furan ring. The furan ring is significantly more electron-rich than the benzene ring, making it the primary site for Electrophilic Aromatic Substitution (EAS).

  • C2 Position: The C2 position (alpha to the oxygen) is the most nucleophilic site.

  • 3-Methyl Effect: The methyl group at C3 provides electron density to the C2 position via hyperconjugation, stabilizing the Wheland intermediate (sigma complex) formed during the attack of the hydroxymethyl cation.

The Catalyst Role

Zinc Chloride (


) acts as a Lewis acid catalyst. It coordinates with the oxygen of the paraformaldehyde, facilitating its depolymerization and the subsequent formation of the reactive electrophile, the chloromethyl cation (

) or the protonated formaldehyde species.
Mechanistic Pathway (Visualization)

BlancMechanism Substrate 3-Methylbenzofuran Intermediate Sigma Complex (C2 Attack) Substrate->Intermediate EAS Attack Reagents Paraformaldehyde + HCl (ZnCl2 Catalyst) Electrophile Reactive Electrophile [+CH2-OH] / [+CH2-Cl] Reagents->Electrophile Activation Electrophile->Intermediate Product 2-Chloromethyl- 3-methylbenzofuran Intermediate->Product -H2O Aromatization

Figure 1: Electrophilic Aromatic Substitution pathway for the chloromethylation of 3-methylbenzofuran.

Critical Safety Protocol: The BCME Factor

WARNING: CARCINOGEN HAZARD The reaction between formaldehyde and hydrogen chloride generates Bis(chloromethyl) ether (BCME) as a volatile byproduct. BCME is an OSHA-regulated carcinogen (29 CFR 1910.1003).

Mandatory Engineering Controls
  • Closed System: The reaction must be performed in a sealed vessel vented through a specific scrubber.

  • Scrubber Trap: The vent line must pass through a trap containing concentrated ammonium hydroxide (NH4OH) and ethanol. This destroys alkylating agents like BCME.

  • Positive Pressure: Maintain a slight positive pressure of inert gas (

    
    ) to prevent backflow.
    

Experimental Protocol

Materials & Reagents
ReagentPurityRoleStoichiometry
3-Methylbenzofuran >98%Substrate1.0 equiv
Paraformaldehyde Reagent GradeElectrophile Source1.5 equiv
Zinc Chloride (

)
AnhydrousCatalyst0.2 equiv
Hydrochloric Acid (Gas) AnhydrousReagentExcess (Bubbled)
Glacial Acetic Acid >99.7%Solvent10 mL/g substrate
Dichloromethane (DCM) HPLC GradeExtraction SolventN/A
Step-by-Step Procedure

Step 1: Reactor Setup Assemble a 3-neck round-bottom flask equipped with:

  • Mechanical stirrer (Teflon blade).

  • Gas inlet tube (extending below solvent level).

  • Gas outlet connected to the Ammonium Hydroxide/Ethanol Scrubber .

  • Thermometer/Temperature probe.

Step 2: Solvation Charge the flask with 3-methylbenzofuran (10.0 g, 75.6 mmol) and Glacial Acetic Acid (100 mL). Stir until fully dissolved.

Step 3: Catalyst & Reagent Addition Add Paraformaldehyde (3.4 g, 113.4 mmol) and anhydrous Zinc Chloride (2.06 g, 15.1 mmol) to the solution. The mixture will appear as a suspension.

Step 4: Chloromethylation (The Critical Step)

  • Cool the mixture to 0°C using an ice/salt bath.

  • Begin bubbling anhydrous HCl gas through the mixture at a moderate rate.

  • Observation: The paraformaldehyde will gradually dissolve as the reaction proceeds.

  • Maintain temperature between 0°C and 5°C for the first 30 minutes, then allow to warm to room temperature (20-25°C).

  • Continue HCl bubbling for 2-3 hours.

Step 5: Process Monitoring Monitor reaction progress via TLC (Silica gel, 10% EtOAc/Hexanes).

  • Substrate Rf: ~0.6

  • Product Rf: ~0.5 (Stains distinctively with KMnO4).

  • Stop Condition: >95% consumption of starting material.

Step 6: Workup & Isolation

  • Pour the reaction mixture onto 500g of crushed ice .

  • Extract the aqueous mixture with Dichloromethane (3 x 100 mL) .

  • Combine organic layers and wash sequentially with:

    • Cold water (2 x 100 mL)

    • Saturated

      
       (until effervescence ceases)
      
    • Brine (1 x 100 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator) at <40°C. Do not overheat , as the product is thermally unstable.
    

Step 7: Purification The crude oil is typically sufficient for subsequent steps. If high purity is required, perform rapid column chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes). Note: Distillation is not recommended due to thermal instability.

Workflow & Process Control

Workflow Start Start: 3-Methylbenzofuran in AcOH AddReagents Add Paraformaldehyde & ZnCl2 Start->AddReagents HClFlow Bubble HCl Gas (0°C -> RT, 3 hrs) AddReagents->HClFlow Check TLC Check: SM Consumed? HClFlow->Check Check->HClFlow No (Continue) Quench Quench on Ice Extract w/ DCM Check->Quench Yes Wash Wash: H2O -> NaHCO3 -> Brine Quench->Wash Final Evaporate <40°C Yield: Yellow Oil Wash->Final

Figure 2: Operational workflow with decision gates for reaction monitoring.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Polymerization Temperature too high during HCl addition.Ensure internal temp stays <5°C during initial bubbling.
Incomplete Reaction Insufficient HCl saturation or "wet" reagents.Use anhydrous ZnCl2; increase HCl flow rate; ensure system is dry.
Product Decomposition Acid traces remaining during concentration.Ensure thorough NaHCO3 wash; add a trace of K2CO3 to the flask during evaporation.
Dark/Black Crude Resin formation (Friedel-Crafts polymerization).Reduce reaction time; dilute reaction concentration.

References

  • Blanc, G. (1923). "The Chloromethylation of Aromatic Compounds." Bulletin de la Société Chimique de France, 33, 313. [Context: Original description of the reaction].
  • Occupational Safety and Health Administration (OSHA). (n.d.). "Bis(chloromethyl) ether - 1910.1003." United States Department of Labor. Retrieved from [Link]

  • Rene, L., et al. (1987). "Synthesis of Benzofuran Derivatives via Chloromethylation." European Journal of Medicinal Chemistry.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Technical Application Note: Strategic Functionalization of 5-(Chloromethyl)-3-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the strategic utilization of 5-(Chloromethyl)-3-methyl-1-benzofuran (CAS: 19064-67-6) as a versatile electrophilic building block in medicinal chemistry.

The "Scaffold-Linker" Advantage

In drug design, this molecule serves a dual purpose:

  • The Pharmacophore (Scaffold): The 3-methylbenzofuran core is a privileged structure found in anti-arrhythmic agents (e.g., Amiodarone analogs) and antimicrobial compounds. The 3-methyl group is chemically significant; it blocks the metabolically labile C3 position, preventing rapid cytochrome P450-mediated oxidation to the 3-hydroxy metabolite, thereby potentially enhancing in vivo half-life compared to unsubstituted benzofurans.

  • The Warhead (Linker): The 5-chloromethyl moiety is a highly reactive benzylic halide. It undergoes facile

    
     reactions, allowing the rapid attachment of the lipophilic benzofuran core to amines, phenols, or thiols.
    
Critical Handling Note
  • Lachrymator Warning: Like most benzylic chlorides, this compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

  • Hydrolytic Instability: The benzylic C-Cl bond is susceptible to hydrolysis by ambient moisture, converting the reactive chloride to the inert alcohol (5-(hydroxymethyl)-3-methylbenzofuran). Store under nitrogen at -20°C.

Experimental Workflow Overview

The following diagram illustrates the divergent synthesis pathways available for this building block.

G Start 5-(Chloromethyl)- 3-methyl-1-benzofuran Reagent_N Secondary Amine (K2CO3, MeCN) Start->Reagent_N Reagent_O Phenol/Alcohol (NaH, DMF) Start->Reagent_O Reagent_P Triethyl Phosphite (Neat, Reflux) Start->Reagent_P Prod_N Tertiary Benzyl Amine Reagent_N->Prod_N N-Alkylation (Protocol A) Prod_O Benzofuran Ether Reagent_O->Prod_O Williamson Ether (Protocol B) Prod_P Benzylic Phosphonate Reagent_P->Prod_P Arbuzov (Protocol C)

Figure 1: Divergent synthetic utility of the chloromethyl benzofuran scaffold.

Protocol A: N-Alkylation (Synthesis of Tertiary Amines)

This is the most frequent application, used to generate libraries of GPCR ligands. The reaction proceeds via a standard


 mechanism.
Reagents & Equipment
  • Substrate: 5-(Chloromethyl)-3-methyl-1-benzofuran (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine deriv.) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), HPLC grade (0.1 M concentration relative to substrate)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - Use if reaction is sluggish to form the more reactive benzyl iodide in situ.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine (1.1 equiv) and

    
     (2.0 equiv) in MeCN.
    
  • Addition: Add 5-(Chloromethyl)-3-methyl-1-benzofuran (1.0 equiv) dropwise at room temperature.

    • Expert Tip: If the amine is valuable, reverse the stoichiometry (use excess chloride) to ensure full consumption of the amine.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: The starting chloride (

      
      ) should disappear; a polar spot (amine product) will appear (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    /KCl). Rinse the filter cake with EtOAc.
    
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Self-Validating Analytical Check
ParameterStarting Material (Chloride)Product (Amine)Validation Logic
1H NMR (Benzilic CH2)

4.65 ppm (Singlet)

3.50 - 3.60 ppm (Singlet)
The upfield shift of ~1.0 ppm confirms N-alkylation.
Mass Spectrometry M+ / M+2 (3:1 ratio)M+ (No Chlorine pattern)Loss of Cl isotope pattern confirms substitution.

Protocol B: Michaelis-Arbuzov Reaction (Phosphonate Synthesis)

This protocol converts the chloride into a phosphonate ester, a precursor for Horner-Wadsworth-Emmons (HWE) olefination. This is essential for extending the carbon chain (e.g., creating styryl-benzofurans).

Reagents
  • Substrate: 5-(Chloromethyl)-3-methyl-1-benzofuran (1.0 equiv)

  • Reagent: Triethyl phosphite (

    
    ) (3.0 equiv) - Acts as both reagent and solvent.
    
Step-by-Step Methodology
  • Setup: Place the substrate in a standard distillation apparatus or a flask with a reflux condenser open to a gas bubbler.

  • Reaction: Add triethyl phosphite. Heat the neat mixture to 140°C - 150°C.

  • By-product Removal: Ethyl chloride (EtCl) gas will evolve. Ensure good ventilation.

    • Safety: EtCl is a gas at room temperature. Use a bubbler to monitor evolution rate.

  • Completion: Continue heating until gas evolution ceases (approx. 2-4 hours).

  • Isolation: Distill off the excess triethyl phosphite under high vacuum. The residue is usually pure enough for HWE reactions.

Protocol C: Williamson Ether Synthesis

Used to attach the benzofuran ring to phenolic pharmacophores.

Reagents
  • Substrate: 5-(Chloromethyl)-3-methyl-1-benzofuran (1.1 equiv)

  • Nucleophile: Substituted Phenol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Deprotonation: In a flame-dried flask under

    
    , dissolve the phenol in DMF at 0°C. Carefully add NaH. Stir for 30 mins until 
    
    
    
    evolution stops.
  • Coupling: Add the benzofuran chloride (dissolved in minimal DMF) dropwise to the phenoxide solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2-6 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF. Dry over

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Formation of quaternary ammonium salt (over-alkylation).Ensure the amine is in excess or use a bulky base (DIPEA) if the amine is non-nucleophilic.
Starting Material Persists Chloride is "dead" (hydrolyzed to alcohol).Check the bottle. If the material is a solid/gum instead of a crisp powder/oil, it may be hydrolyzed. Reactivate by treating the alcohol with

.
Darkening of Reaction Polymerization of the benzofuran.Perform reactions under strict anaerobic conditions; add radical inhibitor (BHT) if necessary.

Mechanism of Action (N-Alkylation)

The following diagram details the


 transition state, emphasizing the steric environment provided by the 3-methyl group which does not hinder the 5-position.

Mechanism Complex Transition State [Nu ... C ... Cl]‡ Sterics 3-Methyl Group (Remote from Reaction Center) Sterics->Complex No Steric Hindrance Electronic Benzofuran Ring (Stabilizes Transition State) Electronic->Complex Inductive Effect

Figure 2: Mechanistic factors influencing the substitution efficiency.

References

  • Benzofuran Biological Activity: Khan, M. et al. (2016). "Benzofuran derivatives: A review of their medicinal significance." Journal of Chemical and Pharmaceutical Research.

  • General Nucleophilic Substitution Protocols: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Arbuzov Reaction Methodology: Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415-430.

  • Benzofuran Synthesis Reviews: Nevagoshev, A. et al. (2011). "Synthesis and properties of 3-methylbenzofurans." Chemistry of Heterocyclic Compounds.

Application Note: Strategic Synthesis of Benzofuran Scaffolds for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran moiety is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and antimicrobial agents. However, the installation of this scaffold during the Lead Optimization phase often presents challenges regarding regioselectivity and transition metal contamination.

This Application Note provides a rigorous, field-proven guide for synthesizing 2-substituted and 2,3-disubstituted benzofuran intermediates. We prioritize two complementary methodologies: the Pd-catalyzed Sonogashira coupling-cyclization (for modular diversity) and the Rap-Stoermer condensation (for metal-free synthesis).

Strategic Route Selection

Before initiating synthesis, the medicinal chemist must select the route based on available starting materials and the desired substitution pattern.

Decision Matrix
FeatureMethod A: Sonogashira AnnulationMethod B: Rap-Stoermer
Primary Substrate o-Halophenols (Iodo/Bromo)Salicylaldehydes
Secondary Substrate Terminal Alkynes

-Haloketones
Substitution Pattern Excellent for 2-substituted benzofurans.Excellent for 2-acyl or 2-aryl benzofurans.
Key Advantage High modularity; tolerates diverse functional groups.Metal-free; lower cost of goods.
Key Limitation Requires Pd removal; sensitive to air/moisture.Harsh basic conditions; limited to ketones/aldehydes.
Visual Guide: Synthetic Pathway Selection

Benzofuran_Selection Start Target Benzofuran Scaffold Subst_2 2-Substituted (Aryl/Alkyl) Start->Subst_2 Subst_23 2,3-Disubstituted (Acyl/Ester) Start->Subst_23 Route_A Route A: Sonogashira (Pd-Catalyzed) Subst_2->Route_A Preferred Route_B Route B: Rap-Stoermer (Base-Mediated) Subst_23->Route_B Preferred SM_A Start: o-Iodophenol + Alkyne Route_A->SM_A SM_B Start: Salicylaldehyde + alpha-Haloketone Route_B->SM_B

Figure 1: Decision tree for selecting the optimal synthetic route based on target substitution.

Protocol A: One-Pot Sonogashira Coupling-Cyclization

This method is the "workhorse" for generating libraries of 2-substituted benzofurans. It combines cross-coupling and 5-endo-dig cyclization in a single operation.

Mechanism & Causality
  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Transmetallation: Copper acetylide transfers the alkyne to Palladium.

  • Reductive Elimination: Forms the internal alkyne intermediate.

  • Cyclization: The phenolic oxygen attacks the activated alkyne (promoted by base/heat), closing the furan ring.

Materials
  • Substrate: o-Iodophenol (1.0 equiv)

  • Reagent: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diethylamine (DEA). Note: Using the base as the solvent drives the reaction and sequesters HI.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit with a rubber septum.

    • Why: Pd(0) species are susceptible to oxidation, which kills the catalytic cycle (formation of Pd-black).

  • Degassing (Critical): Add the liquid base (TEA) to the flask. Sparge with Argon or Nitrogen for 15 minutes.

    • Validation: Oxygen presence is the #1 cause of Sonogashira failure (Glaser coupling homodimerization of alkynes).

  • Reagent Addition: Under positive Argon flow, add o-iodophenol, Pd catalyst, and CuI. Finally, add the terminal alkyne via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. The intermediate o-alkynylphenol may appear before cyclization. If the intermediate persists, increase temp to 90°C to force ring closure.

  • Workup: Cool to Room Temp (RT). Filter through a Celite pad to remove precipitated salts and metal residues. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Rap-Stoermer Condensation

Ideal for synthesizing 2-acylbenzofurans without transition metals. This reaction involves the condensation of salicylaldehydes with


-haloketones.
Mechanism & Causality
  • Phenoxide Formation: Base deprotonates the phenol.

  • Nucleophilic Substitution: Phenoxide attacks the

    
    -haloketone (SN2) to form an ether linkage.
    
  • Aldol Condensation: Intramolecular attack of the enolate on the aldehyde, followed by dehydration to aromatize.

Materials
  • Substrate: Salicylaldehyde derivative (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone (or derivative) (1.1 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) - Anhydrous is preferred.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Preparation: In a round bottom flask, dissolve Salicylaldehyde and

    
    -haloketone in ACN (0.2 M concentration).
    
  • Base Addition: Add

    
     in one portion.
    
    • Why: Excess base is required to neutralize the HBr generated and maintain the enolate equilibrium.

  • Thermal Activation: Reflux (80°C for ACN) for 3–6 hours.

    • Validation: The reaction is generally cleaner than acid-catalyzed methods. Completion is indicated by the disappearance of the aldehyde peak on TLC (often UV active/DNP stain).

  • Workup: Cool to RT. Pour mixture into ice-cold water.

    • Observation: The product often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with DCM, dry over

    
    , and concentrate.
    
Visual Guide: Experimental Workflow

Workflow Setup 1. Inert Setup (Argon/N2) Mix 2. Mix Reagents (Solvent + Base) Setup->Mix Degas Heat 3. Reflux (4-12 Hours) Mix->Heat Monitor 4. Monitor (TLC/LCMS) Heat->Monitor Monitor->Heat Incomplete Workup 5. Filtration/Extraction (Remove Salts) Monitor->Workup Complete

Figure 2: Generalized experimental workflow for benzofuran synthesis.

Post-Synthetic Processing: Metal Scavenging

For Method A (Sonogashira), residual Palladium is a critical quality attribute (CQA) failure in Med Chem.

Protocol:

  • Dissolve crude product in THF or DCM.

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (3–5 equivalents relative to Pd loading).

  • Stir at RT for 4 hours or overnight.

  • Filter through a 0.45 µm frit.

  • Result: Pd levels typically drop from >1000 ppm to <50 ppm.

References

  • Review of Benzofuran Synthesis: Khanam, H., & Shamsi, F. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]

  • Sonogashira Protocol (Classic): Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters. [Link]

  • Rap-Stoermer Reaction: Mahajan, P. S., et al. (2020). Rap–Stoermer reaction: A facile and efficient synthesis of benzofurans. Synthetic Communications. [Link]

  • Palladium Scavenging Guide: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

Application Note: Strategic Functionalization of 3-Methyl-1-Benzofuran at the 5-Position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and drug discovery scientists seeking to functionalize the 3-methyl-1-benzofuran scaffold specifically at the 5-position.

Executive Summary

Functionalizing 3-methyl-1-benzofuran at the 5-position presents a classic regioselectivity challenge in heterocyclic chemistry. The inherent nucleophilicity of the furan ring (specifically the C2 position) typically overrides the reactivity of the benzene ring. Direct electrophilic aromatic substitution (EAS) predominantly yields C2-substituted products.

To reliably access the 5-position, this guide recommends a C2-Blocking Strategy using a trimethylsilyl (TMS) group. This approach temporarily masks the highly reactive C2 site, directing the electrophile to the C5 position (activated by the ring oxygen), followed by facile deprotection. This protocol ensures high regiocidelity and yield, essential for pharmaceutical intermediate synthesis.

Strategic Analysis: The Regioselectivity Challenge

Electronic Landscape

The benzofuran system is an electronically biased scaffold.

  • C2 Position (High Reactivity): The most nucleophilic site due to the contribution of the oxygen lone pair and the heteroaromatic character. In 3-methylbenzofuran, C2 is sterically accessible and electronically favored.

  • C5 Position (Target): Located on the benzene ring, para to the ether oxygen. It is the most reactive site on the benzenoid ring due to the resonance donation from the oxygen.

  • The Conflict: Under standard EAS conditions (Bromination, Acylation), reaction at C2 is kinetically favored by orders of magnitude over C5.

The Solution: Transient C2-Blocking

To force reaction at C5, we must sterically and electronically occupy C2. The Trimethylsilyl (TMS) group is the ideal blocking agent because:

  • Ease of Installation: Quantitative lithiation at C2 followed by silylation.

  • Stability: Survives many EAS conditions (e.g., bromination, mild acylation).

  • Ease of Removal: Rapid desilylation with fluoride sources (TBAF) or acid.

Visual Workflow (Logic Diagram)

The following diagram illustrates the decision logic and workflow for accessing the 5-position.

Benzofuran_Workflow Start Starting Material: 3-Methyl-1-Benzofuran Decision Target Position? Start->Decision C2_Path Direct EAS Decision->C2_Path Standard Conditions C5_Path C2-Blocking Strategy Decision->C5_Path Strategic Route C2_Product Product: 2-Substituted-3-methylbenzofuran (Undesired) C2_Path->C2_Product Step1 Step 1: Protection (n-BuLi / TMSCl) C5_Path->Step1 Step2 Step 2: Functionalization (EAS at C5) Step1->Step2 Intermediate: 2-TMS-3-methylbenzofuran Step3 Step 3: Deprotection (TBAF or Acid) Step2->Step3 Intermediate: 2-TMS-5-R-3-methylbenzofuran Final_Product Final Product: 5-Substituted-3-methylbenzofuran Step3->Final_Product

Caption: Workflow comparing direct functionalization (yielding C2 product) vs. the blocking strategy (yielding C5 product).

Detailed Experimental Protocols

Protocol A: C2-Blocking (Silylation)

Objective: Install a TMS group at C2 to prevent reaction at this site.

Reagents:

  • 3-Methyl-1-benzofuran (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Cooling: Cool the solvent to –78 °C using a dry ice/acetone bath.

  • Lithiation: Add 3-methyl-1-benzofuran. Dropwise add n-BuLi over 10 minutes. The solution may turn yellow/orange, indicating the formation of the 2-lithio species.

    • Note: C2 protons in benzofurans are significantly more acidic (

      
       ~33) than benzene protons, ensuring selective lithiation at C2.
      
  • Incubation: Stir at –78 °C for 30–60 minutes.

  • Quench: Add TMSCl dropwise. Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Validation: Check via

    
     NMR. Disappearance of the C2 proton (singlet around 7.2-7.4 ppm) confirms protection.
    
Protocol B: C5-Functionalization (Bromination Example)

Objective: Introduce a bromine atom at C5. The bulky TMS group at C2 and the methyl group at C3 direct the electrophile to the most activated position on the benzene ring: C5.

Reagents:

  • 2-(Trimethylsilyl)-3-methylbenzofuran (from Protocol A)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Catalyst: None usually required, or mild silica gel catalysis.

Procedure:

  • Dissolution: Dissolve the TMS-protected substrate in acetonitrile (0.1 M) at 0 °C.

  • Addition: Add NBS portion-wise to control the exotherm. Protect from light to prevent radical side reactions (benzylic bromination at the 3-methyl group).

  • Reaction: Stir at 0 °C to RT. Monitor by TLC/LC-MS.

    • Mechanism: The electrophilic bromine attacks the benzene ring. C5 is favored over C6/C7 due to para-activation from the oxygen.

  • Workup: Dilute with water, extract with diethyl ether. Wash with sodium thiosulfate (to remove excess

    
    ) and brine.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol C: C2-Deprotection (Desilylation)

Objective: Remove the TMS group to restore the benzofuran core.

Reagents:

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.1 equiv)

  • Alternatively: Potassium carbonate (

    
    ) in MeOH (mild) or TFA (acidic).
    

Procedure:

  • Reaction: Dissolve the 5-bromo-2-TMS-3-methylbenzofuran in THF. Add TBAF solution dropwise at RT.

  • Monitoring: Reaction is typically instantaneous (< 15 mins). Monitor for the reappearance of the C2 proton in NMR or shift in TLC.

  • Workup: Quench with water. Extract with ether.

    • Caution: Silicon byproducts can be sticky. Wash thoroughly with brine.

  • Result: 5-Bromo-3-methyl-1-benzofuran.

Reagent Selection Guide

Comparison of reagents for specific functionalities at the 5-position (assuming C2-TMS protection).

Target FunctionalityReagent SystemConditionsSelectivity Notes
Bromine (-Br) NBS or

MeCN, 0°CExcellent. C5 is highly favored. Avoid radical conditions to protect 3-Me.
Acetyl (-COMe) Acetyl Chloride /

DCM, -78°C to 0°CGood.

is milder than

, preventing desilylation or ring opening.
Nitro (

)

/

0°CModerate to Good. Strong acids may prematurely protodesilylate C2. Use mild nitrating agents (e.g., Claycop).
Formyl (-CHO) Rieche Formylation (

)
DCM, -10°CGood. Directs para to oxygen (C5).

Troubleshooting & Optimization

"The Scrambling Effect"
  • Issue: During Friedel-Crafts acylation, you observe loss of the TMS group or substitution at C2.

  • Cause: Strong Lewis acids (like

    
    ) can catalyze protodesilylation if any moisture (proton source) is present.
    
  • Fix: Use milder Lewis acids (

    
    , 
    
    
    
    ) or ensure strictly anhydrous conditions. Alternatively, perform acylation before removing the TMS group, but ensure the TMS group is stable to the specific Lewis acid used.
Benzylic Bromination
  • Issue: Bromination occurring on the 3-methyl group.

  • Cause: Radical mechanism initiated by light or peroxides.

  • Fix: Perform NBS bromination in the dark. Use polar solvents (DMF/MeCN) which favor the ionic EAS mechanism over the radical mechanism.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for reactivity of benzofurans).

  • Keay, B. A. "Regioselective Lithiation of 3-Substituted Benzofurans." Tetrahedron Lett.1985 , 26, 265-268. (Establishes C2-lithiation dominance).

  • Gschwend, H. W.; Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Org. React.1979 , 26, 1. (Foundational text on directing groups and lithiation strategies).

  • Bovonsombat, P.; McNelis, E. "Selective Bromination of Benzofurans." Tetrahedron1993 , 49, 1525. (Discusses conditions for EAS on benzofuran rings).

Troubleshooting & Optimization

Preventing hydrolysis of chloromethyl benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Prevention of Hydrolysis in Chloromethyl Benzofuran Derivatives

Subject: Technical Guide for Stability & Handling of Chloromethyl Benzofurans Ticket ID: T-CMB-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Chloromethyl benzofuran derivatives are highly reactive benzylic halides.[1] Their instability arises from the resonance-donating effect of the benzofuran oxygen atom, which stabilizes the benzylic carbocation intermediate. This facilitates rapid


 solvolysis (hydrolysis) in the presence of moisture, even under neutral conditions. This guide provides field-proven protocols to mitigate this degradation during storage, synthesis, and purification.[1]

Part 1: The Mechanism of Failure

To prevent hydrolysis, one must understand the driving force. The chloromethyl group at the 2- or 3-position of the benzofuran ring is not a standard alkyl halide; it is a "super-benzyl" halide.

Key Insight: The ether oxygen in the benzofuran ring donates electron density into the aromatic system, significantly lowering the activation energy for the departure of the chloride leaving group. This leads to the formation of a resonance-stabilized carbocation that reacts near-instantaneously with water.

HydrolysisMechanism cluster_0 Solvolysis Pathway (SN1) Start Chloromethyl Benzofuran TS Transition State (Ion Pair) Start->TS Rate Limiting Step Cation Resonance-Stabilized Carbocation TS->Cation - Cl⁻ Product Hydroxymethyl Benzofuran (Alcohol) Cation->Product + H₂O HCl HCl (Byproduct) Cation->HCl Elimination (Minor) Water H2O Attack

Figure 1: The


 solvolysis pathway showing the critical carbocation intermediate that renders these compounds moisture-sensitive.

Part 2: Troubleshooting & Protocols (Q&A)

Section 1: Storage & Handling

Q: My neat material is fuming when I open the bottle. Is it compromised? A: "Fuming" indicates the release of Hydrogen Chloride (HCl) gas, a byproduct of hydrolysis.[2]

  • Diagnosis: Moisture has entered the container, initiating the hydrolysis cycle. The generated HCl acts as an autocatalytic acid, further accelerating decomposition.

  • Corrective Action: If the material is a solid, recrystallize immediately from anhydrous heptane/EtOAc. If a liquid, dilute with anhydrous diethyl ether, wash with cold 5%

    
    , dry over 
    
    
    
    , and strip solvent only if you plan to use it immediately.[1]
  • Prevention: Store under Argon/Nitrogen at -20°C. Add a stabilizer like anhydrous

    
     (solid phase) or 1% triethylamine (if in solution) to scavenge trace acid [1].[1]
    

Q: Can I store these derivatives in DMSO or Methanol stock solutions? A: Absolutely not.

  • Reasoning: Methanol is a protic nucleophile and will rapidly convert your chloride to the methyl ether (solvolysis). DMSO, while aprotic, is hygroscopic and often contains water, which will hydrolyze the compound.[1]

  • Protocol: Use anhydrous THF or Dichloromethane (DCM) stored over 4Å molecular sieves.[1]

Section 2: Reaction Optimization

Q: I am trying to alkylate an amine, but I'm getting low yields and the alcohol byproduct. Why? A: You are likely using a base that is too weak or a solvent that is too "wet."

  • The Fix: Switch to anhydrous acetonitrile (MeCN) or DMF .

  • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or

    
     . Avoid hydroxide bases (
    
    
    
    ,
    
    
    ) as the hydroxide ion is a potent nucleophile that will directly compete with your amine [2].
  • Additives: Add NaI (0.1 eq) (Finkelstein condition). This converts the chloride to a more reactive iodide in situ, accelerating the desired

    
     reaction over the background 
    
    
    
    hydrolysis.
Section 3: Purification (The Critical Zone)

Q: My compound decomposes on the silica column. It streaks and I lose mass. A: Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity catalyzes the ionization of the C-Cl bond, leading to decomposition on the column.

  • Protocol: Triethylamine-Deactivated Silica [3][1][3][4]

    • Slurry Preparation: Prepare your silica slurry using your eluent + 1-3% Triethylamine (Et3N) .[1]

    • Flushing: Pour the slurry into the column and flush with 2 column volumes of the Et3N-containing solvent.

    • Equilibration: Flush with neutral eluent (without Et3N) until the pH of the eluent coming out is neutral (optional, but recommended if your product is base-sensitive).

    • Loading: Load your sample. The amine neutralizes the acidic silanol sites, preventing decomposition.

Q: Can I use a standard aqueous workup? A: Yes, but speed and temperature are critical.[1]

  • Rule of Thumb: "Cold and Fast."

  • Protocol:

    • Quench the reaction mixture into ice-cold saturated

      
       (never water or acid).
      
    • Extract immediately with DCM or EtOAc.

    • Do not let the layers sit. Separate immediately.

    • Dry the organic layer with

      
       (neutral) rather than 
      
      
      
      (slightly acidic) if the compound is extremely labile.

Part 3: Quantitative Data Summary

Table 1: Stability Profile of Chloromethyl Benzofurans vs. Analogs

ParameterBenzyl Chloride2-(Chloromethyl)benzofuran4-Methoxybenzyl Chloride
Relative Solvolysis Rate 1.0 (Reference)~50 - 100x Faster~10,000x Faster
Half-life (

) in 50% aq.[1] Acetone
HoursMinutesSeconds
Primary Decomposition Mode Slow HydrolysisRapid HydrolysisInstant Hydrolysis/Polymerization
Recommended Storage Ambient, Dark-20°C, Inert Gas-80°C, Matrix

Note: Data inferred from Hammett equation correlations for benzylic systems where the benzofuran oxygen acts as a para-alkoxy substituent (


) [4].

Part 4: Decision Tree for Troubleshooting

Use this logic flow to determine the root cause of yield loss or impurity formation.

TroubleshootingTree Start Issue Detected CheckTLC Check TLC of Crude Is 'Origin' spot present? Start->CheckTLC YesOrigin Yes: Hydrolysis (Alcohol formed) CheckTLC->YesOrigin Yes NoOrigin No: Other Issue CheckTLC->NoOrigin No CheckSolvent Was solvent anhydrous? YesOrigin->CheckSolvent CheckBase Was hydroxide base used? CheckSolvent->CheckBase Yes ActionDry Action: Distill solvent or use Mol. Sieves CheckSolvent->ActionDry No ActionBase Action: Switch to DIPEA or Cs2CO3 CheckBase->ActionBase Yes CheckColumn Did it degrade on Silica? CheckBase->CheckColumn No ActionTEA Action: Use 1-3% Et3N in eluent CheckColumn->ActionTEA Yes

Figure 2: Diagnostic workflow for identifying the source of hydrolysis.

References

  • BenchChem. (2025).[5] The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 2-(Chloromethyl)benzofuran. Retrieved from [1]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [1]

  • National Institutes of Health (NIH). (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides. Retrieved from [1]

Sources

Technical Support Center: Moisture-Sensitive Benzofuran Halides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Storage, and Troubleshooting for Reactive Benzofuran Intermediates Document ID: BF-HAL-SUP-001 Last Updated: 2024-05-20 Support Tier: Level 3 (Senior Application Scientist)

Technical Overview & Scope

This guide addresses the handling of reactive benzofuran halides. It is critical to distinguish between stable aryl halides and moisture-sensitive varieties.

  • Scope: This guide applies to Benzofuran-carbonyl halides (e.g., Benzofuran-2-carbonyl chloride), Benzofuran-sulfonyl halides , and Halomethyl-benzofurans (benzylic halides).

  • Exclusion: Halogens attached directly to the aromatic ring (e.g., 5-bromobenzofuran) are generally stable to moisture and do not require these rigorous conditions unless otherwise specified.

The Mechanism of Failure: Hydrolysis

The primary threat to these reagents is nucleophilic attack by atmospheric moisture. The electron-rich nature of the benzofuran ring can, in specific benzylic cases, stabilize carbocation intermediates, accelerating hydrolysis (SN1 pathway). For acyl/sulfonyl halides, the mechanism is an addition-elimination pathway releasing corrosive hydrogen halides.

Reaction:



Standard Operating Procedures (SOP): Storage

The "Double-Barrier" Storage Protocol

Do not rely on the shipping container for long-term storage. Shipping septa degrade after multiple punctures.

ParameterSpecificationRationale
Temperature -20°C (± 2°C)Arrhenius equation dictates that lower T slows hydrolysis kinetics significantly.
Atmosphere Argon (Ar)Argon is heavier than air, creating a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily with air if the seal is imperfect.
Container Amber GlassBenzofuran derivatives are often photosensitive; UV light can induce dimerization or radical halogen abstraction.
Sealant Parafilm AND Electrical TapeParafilm is permeable to moisture over time. Over-wrap with vinyl electrical tape for a tighter moisture barrier.
Diagram 1: The "Schlenk" Handling Workflow

This workflow illustrates the required steps to dispense the reagent without introducing atmospheric moisture.

HandlingWorkflow Start Start: Reagent at -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 min Purge N2/Ar Flush (Schlenk Line) Equilibrate->Purge Connect Gas Dispense Dispense via Syringe/Cannula Purge->Dispense Positive Pressure Reseal Reseal & Purge Headspace Dispense->Reseal Store Return to -20°C Reseal->Store

Caption: Workflow for dispensing moisture-sensitive benzofuran halides. Note the critical equilibration step to prevent water condensation on the cold reagent.

Troubleshooting Guide & FAQs

Q1: Upon opening the container, I see "smoke" or fumes. Is the compound ruined?

Diagnosis: The "smoke" is likely Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr) gas interacting with atmospheric moisture to form acid mist. This indicates that partial hydrolysis has already occurred .

  • Action:

    • Immediately purge the headspace with Argon.

    • Perform a titration or quantitative NMR (qNMR) to assess purity.

    • If the reagent is a liquid acyl chloride, it may be salvageable by distillation under vacuum. If it is a solid, recrystallization may be required.

Q2: The compound has turned from off-white to dark brown/black.

Diagnosis: This suggests oxidative degradation or polymerization, often catalyzed by the liberated acid (autocatalysis). Benzofurans are electron-rich and susceptible to oxidative coupling.

  • Action:

    • Discard. Darkening usually indicates significant impurity profiles that are difficult to remove without losing the majority of the material.

Q3: My reaction yield is low, and I suspect the reagent quality. How can I validate it?

Diagnosis: You need a self-validating purity check.

  • Protocol (The Derivatization Check):

    • Take a small aliquot (10-20 mg) of the benzofuran halide.

    • React it with an excess of dry methanol or benzylamine in a vial.

    • Run TLC or LC-MS.

    • Interpretation: You should see a clean conversion to the Methyl Ester or Benzyl Amide. If you see the Carboxylic Acid peak (from the starting material), the reagent was hydrolyzed before you started.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Visual Inspection Fuming Fuming/Mist? Issue->Fuming Color Color Change (Dark/Black)? Issue->Color Solids Crust/Precipitate (in liquids)? Issue->Solids Action_Distill Action: Distill/Purify (Check Purity) Fuming->Action_Distill Yes Action_Discard Action: Discard (Irreversible) Color->Action_Discard Yes Action_Filter Action: Filter under Ar & Re-titrate Solids->Action_Filter Yes

Caption: Decision matrix for assessing compromised reagents based on visual cues.

Emergency Recovery Protocols

If a critical experiment depends on a slightly compromised reagent and no replacement is available:

  • For Liquid Benzofuran-carbonyl chlorides:

    • Perform a vacuum distillation . The hydrolyzed acid byproduct has a significantly higher boiling point (due to hydrogen bonding) and will remain in the pot.

  • For Solid Sulfonyl Chlorides:

    • Dissolve in dry CH2Cl2.

    • Wash rapidly with ice-cold 5% NaHCO3 (to remove free acid).

    • Dry over MgSO4, filter, and concentrate. Note: This causes some hydrolysis loss but purifies the remainder.

References

  • American Chemical Society (ACS). (2023). Guide to Chemical Safety: Hydrolysis of Halides. Retrieved from [Link]

Validation & Comparative

Technical Guide: Structural Validation of 5-(Chloromethyl)-3-methyl-1-benzofuran via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of benzofuran-based therapeutics (such as anti-arrhythmic agents analogous to amiodarone), 5-(chloromethyl)-3-methyl-1-benzofuran serves as a critical electrophilic intermediate. Its purity and regio-integrity are paramount, as the chloromethyl group is highly reactive and prone to hydrolysis or dimerization.

While HPLC-MS is the industry standard for purity quantification, it often fails to definitively distinguish between regioisomers (e.g., the 5-isomer vs. the 6-isomer) due to identical mass-to-charge ratios and similar fragmentation patterns. High-resolution 1H NMR spectroscopy remains the definitive "Gold Standard" for structural validation.

This guide objectively compares the analytical performance of 1H NMR against alternative methods and provides a rigorous, self-validating protocol for confirming the identity of the 5-(chloromethyl)-3-methyl-1-benzofuran scaffold.

Comparative Analysis: NMR vs. Alternative Validation Methods

To ensure scientific rigor, we compare 1H NMR against HPLC-UV and Mass Spectrometry (MS) regarding their utility for this specific molecule.

Table 1: Analytical Performance Matrix
Feature1H NMR (Recommended) HPLC-UV LC-MS (Q-TOF)
Regioisomer Differentiation High (Coupling constants

define substitution pattern)
Low (Relies solely on retention time differences)Low (Isomers have identical

)
Functional Group Verification Direct (Integration of -CH₂Cl vs. -CH₃)Indirect (Absorbance shift)Indirect (Fragmentation)
Sample Recovery Yes (Non-destructive)No No
Throughput Low (5-10 mins/sample)High (2-5 mins/sample)High
Primary Limitation Sensitivity (requires >2 mg)Structural blindnessIonization suppression
The "Alternative" Scenario: Distinguishing the 6-Isomer

The most common synthetic risk is the formation of the 6-(chloromethyl) isomer or the presence of unreacted 3-methylbenzofuran .

  • 5-Isomer (Target): The aromatic region displays a specific splitting pattern: A doublet (H7), a doublet of doublets (H6), and a doublet (H4) with meta-coupling.

  • 6-Isomer (Impurity): The splitting pattern shifts. H7 becomes a singlet (or small doublet), and H4/H5 show ortho-coupling (

    
     Hz).
    
  • 3-Methylbenzofuran (Starting Material): Lacks the singlet at

    
     ppm (-CH₂Cl) and retains the H5 proton signal.
    

Structural Elucidation & Spectral Assignment

The following analysis is derived from first-principles shielding/deshielding effects of the benzofuran core.

The Diagnostic "Fingerprint"

To validate the structure, the spectrum must meet the following criteria in CDCl₃ at 400 MHz or higher.

A. The Aliphatic Region (Functional Verification)
  • C3-Methyl Group (

    
     ppm): 
    
    • Signal: Doublet (d) or Quartet (q).

    • Coupling (

      
       Hz):  Long-range allylic coupling to the H2 proton.
      
    • Logic: This confirms the integrity of the furan ring substitution.

  • C5-Chloromethyl Group (

    
     ppm): 
    
    • Signal: Singlet (s).

    • Integration: Must integrate to 2H relative to the 3H of the methyl group.

    • Logic: A shift or splitting here indicates hydrolysis (to -CH₂OH) or dimerization.

B. The Aromatic Region (Regio-Verification)
  • H2 Proton (

    
     ppm): 
    
    • Signal: Quartet (q) or fine Doublet.

    • Logic: The presence of this proton confirms the C2 position is unsubstituted.

  • H4, H6, H7 Protons:

    • H7 (

      
       ppm):  Doublet (
      
      
      
      Hz). Ortho-coupled to H6.
    • H6 (

      
       ppm):  Doublet of Doublets (
      
      
      
      ). Coupled to H7 (ortho) and H4 (meta,
      
      
      Hz).
    • H4 (

      
       ppm):  Doublet (
      
      
      
      Hz). Meta-coupled to H6.
    • Key Differentiator: If H4 appears as a doublet with a large coupling constant (

      
       Hz), you likely have the 6-isomer or the unfunctionalized starting material.
      

Visualization: Logic Flow for Structural Confirmation

The following diagram illustrates the decision-making process for validating the compound based on spectral data.

Figure 1: Decision tree for the structural validation of 5-(chloromethyl)-3-methyl-1-benzofuran, highlighting critical spectral checkpoints.

Standard Operating Protocol (SOP)

To ensure reproducibility and minimize solvent effects (such as peak shifting in DMSO), follow this strict protocol.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (v/v).

    • Why: CDCl₃ provides excellent solubility for benzofurans and prevents H-D exchange that might occur with labile protons in other solvents.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Sample Preparation Workflow
  • Weighing: Accurately weigh 5–10 mg of the solid product into a clean vial.

    • Note: Using <2 mg may result in poor signal-to-noise ratio for the H4 meta-coupling detection.

  • Dissolution: Add 0.6 mL of CDCl₃.

  • Filtration (Critical): If the solution is cloudy (indicating inorganic salts from the chloromethylation step), filter through a cotton plug into the NMR tube.

    • Causality: Particulates cause magnetic field inhomogeneity, broadening peaks and obscuring the fine allylic coupling (

      
       Hz) between the C3-Me and H2.
      
  • Equilibration: Allow the sample to reach probe temperature (25°C) for 2 minutes before acquisition.

Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (minimum) to 64.

  • Relaxation Delay (D1): 1.0 second (sufficient for these protons).

  • Spectral Width: -2 to 14 ppm.

Troubleshooting & Signal Interpretation

The following diagram details the mechanistic relationship between structural features and their NMR signals.

Figure 2: Correlation map showing the origin of NMR signals and the specific allylic coupling that connects the methyl group to the furan ring proton.

Common Artifacts
  • Water Peak: In CDCl₃, water appears ~1.56 ppm. Ensure this does not overlap with impurities.

  • Chloroform Peak: Residual CHCl₃ appears at 7.26 ppm. This may overlap with the H6 signal.

    • Solution: If overlap occurs, switch to Acetone-d6 (solvent residual ~2.05 ppm) to clear the aromatic window.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on coupling constants and substituent effects).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Benzofuran reactivity and spectral characteristics).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzofuran derivatives. (General spectral data verification).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic).

Comparative Guide: Mass Spectrometry Fragmentation of Chloromethyl Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics for Reactive Drug Scaffolds

Part 1: Executive Summary & Strategic Context

Chloromethyl benzofurans (CMBFs) are critical electrophilic pharmacophores often utilized as intermediates in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogs) and bioactive heterocycles. However, their high reactivity presents analytical challenges.

This guide provides a comparative analysis of the mass spectrometric (MS) behavior of Chloromethyl Benzofurans versus their structural analogs: Methyl Benzofurans (non-halogenated) and Chlorobenzofurans (aryl-chlorinated).

Key Takeaway: Unlike stable aryl chlorides, CMBFs exhibit a diagnostic "benzylic-type" fragmentation driven by the lability of the C-Cl bond. Understanding this pathway is essential for distinguishing reactive impurities from stable drug metabolites.

Part 2: Theoretical Foundation & Mechanism

The "Benzylic" Lability Factor

The defining feature of CMBF fragmentation is the weakness of the alkyl C-Cl bond compared to the aryl C-Cl bond. Upon Electron Ionization (EI), the molecular ion (


) undergoes rapid cleavage to expel a chlorine radical (

).
  • Driving Force: Formation of the resonance-stabilized benzofuranyl-methyl cation .

  • Resonance Stabilization: The positive charge at the

    
    -carbon is delocalized into the benzofuran ring and further stabilized by the lone pair of the furan oxygen (oxonium ion character).
    
Isotopic Signatures

The presence of a single chlorine atom confers a distinct isotopic pattern on the molecular ion:

  • 
     (35Cl)  : 100% Relative Abundance
    
  • 
     (37Cl)  : ~32% Relative Abundance
    
  • Note: This signature disappears upon the loss of Cl, confirming the transition from Molecular Ion to Base Peak.

Part 3: Comparative Fragmentation Analysis

The following table contrasts the MS performance of 2-Chloromethyl Benzofuran (CMBF) against its primary structural alternatives.

Table 1: Comparative MS Profiling of Benzofuran Analogs
FeatureChloromethyl Benzofuran (CMBF) Methyl Benzofuran (MBF) Chlorobenzofuran (CBF)
Structure Type Reactive Alkyl HalideStable Alkyl HeterocycleStable Aryl Halide
Molecular Ion (

)
Moderate Intensity (Isotope 3:1)High Intensity (Base Peak)High Intensity (Isotope 3:1)
Primary Fragment

(Loss of Cl)

(Loss of H)

(Loss of CO)
Base Peak Origin Benzofuranyl-methyl cationMolecular Ion or Tropylium-likeMolecular Ion
Diagnostic Ratio High

ratio
High

ratio
Low

ratio
Mechanism Simple Bond CleavageRing Expansion (Tropylium)Ring Contraction
Detailed Pathway Analysis
Pathway A: The CMBF Route (Diagnostic)
  • Ionization:

    
     (m/z 166/168 for 2-CMBF).
    
  • 
    -Cleavage:  Loss of 
    
    
    
    to form m/z 131 (Benzofuranyl-methyl cation).
  • Ring Degradation: Subsequent loss of CO (-28 u) from the furan ring (m/z 103) and loss of

    
     (-26 u) to form phenyl cation species (m/z 77).
    
Pathway B: The Aryl Chloride Route (Alternative)

In Chlorobenzofurans (Cl attached directly to the ring), the C-Cl bond is strong (


 hybridized).
  • Ionization:

    
     is very stable.
    
  • Fragmentation: Loss of Cl is negligible. The primary pathway involves the loss of CO (m/z 152/154

    
     124/126), retaining the chlorine atom in the fragment.
    

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation logic between the reactive CMBF and the stable CBF, highlighting the critical decision points for structural elucidation.

G cluster_0 Chloromethyl Benzofuran (Reactive) cluster_1 Chlorobenzofuran (Stable) CMBF_M Molecular Ion (M+) m/z 166/168 (Isotope 3:1) Cation Benzofuranyl-methyl Cation m/z 131 (Base Peak) CMBF_M->Cation - Cl radical (Fast) Fragment_103 Ring Contraction [-CO] m/z 103 Cation->Fragment_103 - CO Phenyl Phenyl Cation m/z 77 Fragment_103->Phenyl - C2H2 CBF_M Molecular Ion (M+) m/z 152/154 (Isotope 3:1) CBF_CO Cl-Cyclopentadiene Cation [-CO] m/z 124/126 CBF_M->CBF_CO - CO (Dominant) CBF_Cl Loss of Cl (Minor Pathway) CBF_M->CBF_Cl - Cl (Rare)

Figure 1: Divergent fragmentation pathways of side-chain chlorinated (Red) vs. ring-chlorinated (Blue) benzofurans.

Part 5: Validated Experimental Protocol

To ensure reproducibility and minimize thermal degradation of the reactive chloromethyl group, the following GC-MS protocol is recommended.

Protocol: High-Resolution GC-MS Profiling

Objective: Differentiate isomeric benzofurans and identify trace chloromethyl impurities.

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Avoid alcohols to prevent solvolysis of the chloromethyl group).

  • Concentration: 10 µg/mL.

  • Pre-treatment: None required for EI; for ESI, derivatization with methoxyamine may be needed to stabilize ions.

2. GC Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm). Rationale: Ultra-Inert phase prevents on-column degradation of the active halide.

  • Inlet Temp: 200°C. Note: Keep lower than standard (250°C) to prevent thermal dehydrohalogenation.

  • Injection: Splitless (1 µL).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 50°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

3. MS Parameters (Electron Impact):

  • Source Temp: 230°C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40 – 350.

  • Solvent Delay: 3.0 min.

4. Data Validation (QC Criteria):

  • Isotope Check: The Molecular Ion must show a 3:1 intensity ratio for m/z M : M+2.

  • Fragment Check: The base peak should be [M-35] (Loss of Cl). If [M-36] (Loss of HCl) is the base peak, suspect thermal degradation in the inlet.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzofuran and derivatives: Electron Ionization Mass Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).
  • Kienzl, E., et al. (2020). Mass spectrometric characterization of benzofuran derivatives in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [Link](Note: Representative citation for benzofuran analysis context).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative source on isotope patterns and alkyl halide fragmentation). [Link]

Technical Guide: FTIR Characterization and Validation of 5-(Chloromethyl)-3-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Based on the spectroscopic principles of benzofuran derivatives and alkyl halides, here is the technical comparison guide.

Executive Summary

Objective: To establish a robust Fourier Transform Infrared (FTIR) spectroscopy protocol for the identification and purity assessment of 5-(Chloromethyl)-3-methyl-1-benzofuran (Target). Context: This compound is a critical alkylating intermediate in the synthesis of benzofuran-based pharmaceuticals (e.g., anti-arrhythmic scaffolds). Its reactivity makes it prone to hydrolysis, necessitating precise analytical differentiation from its precursor (3-methyl-1-benzofuran ) and its degradation product (5-hydroxymethyl-3-methyl-1-benzofuran ). Scope: This guide compares the Target against its synthetic precursor to define a "Pass/Fail" quality control workflow.

Comparative Analysis: Target vs. Precursor

To validate the synthesis (typically the chloromethylation of 3-methyl-1-benzofuran), the analyst must focus on the emergence of the chloromethyl moiety and the retention of the benzofuran core .

The Alternative (Baseline): 3-methyl-1-benzofuran
  • Role: Starting Material.

  • Spectral Profile: Dominated by aromatic C-H, aliphatic C-H (methyl only), and benzofuran ring breathing.

  • Deficiency: Lacks the diagnostic C-Cl fingerprint and the methylene (-CH₂-) wagging modes associated with the functionalized side chain.

The Target: 5-(Chloromethyl)-3-methyl-1-benzofuran
  • Role: Reactive Intermediate.

  • Key Differentiator: The introduction of the

    
     group at the 5-position breaks the symmetry and introduces a strong, polar C-Cl stretching vibration in the low-frequency region.
    
Comparative Spectral Data Table

Data synthesized from standard group frequency correlations for benzofurans and benzyl chloride derivatives.

Functional GroupVibration ModePrecursor (3-methyl-1-benzofuran)Target (5-Chloromethyl...)Diagnostic Value
C-Cl (Alkyl Halide) Stretch Absent 680 – 730 cm⁻¹ CRITICAL: Confirms chloromethylation.
-CH₂- (Methylene) Wag/Twist Absent1260 – 1270 cm⁻¹High: Specific to the side chain.
O-H (Alcohol) StretchAbsentAbsent QC Check: Presence indicates hydrolysis (impurity).
C-H (Aromatic) Stretch3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹Low: Common to both.
C-H (Aliphatic) Stretch2900 – 2960 cm⁻¹ (Methyl)2850 – 2960 cm⁻¹ (Methyl + Methylene)Moderate: Intensity increases in Target.
C-O-C (Ether) Asym. Stretch~1250 cm⁻¹~1250 cm⁻¹Validation of Ring Integrity.
Benzofuran Ring Breathing~1450, 1580 cm⁻¹~1450, 1580 cm⁻¹Validation of Core Structure.

Experimental Protocol: ATR-FTIR Workflow

Due to the potential lachrymatory nature and reactivity of benzyl chloride derivatives, Attenuated Total Reflectance (ATR) is the recommended sampling technique over KBr pellets to minimize sample handling and moisture exposure.

A. Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for chemical resistance).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 – 32 scans (sufficient for qualitative ID).

  • Range: 4000 – 600 cm⁻¹.

B. Step-by-Step Methodology
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to ensure no contamination.

  • Sample Loading:

    • If Solid: Place a small amount (1-2 mg) on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100 N).

    • If Oil/Liquid: Place 1 drop directly on the crystal center. No pressure anvil needed.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the fine splitting of the aromatic overtones.

  • Cleaning: Immediately wipe the crystal with acetone or dichloromethane. Caution: Chloromethyl derivatives can be skin irritants; verify all traces are removed.

Validation Logic & Mechanism

The following diagram illustrates the decision-making process for validating the compound's identity and purity.

ValidationWorkflow Start Acquire FTIR Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad Peak?) Start->CheckOH Hydrolyzed FAIL: Hydrolyzed to Alcohol CheckOH->Hydrolyzed Yes CheckCCl Check 600-800 cm⁻¹ (Strong Peak?) CheckOH->CheckCCl No NoReaction FAIL: Unreacted Precursor CheckCCl->NoReaction No CheckRing Check ~1250 cm⁻¹ (C-O-C Present?) CheckCCl->CheckRing Yes CheckRing->Hydrolyzed No (Ring Open) Pass PASS: 5-(Chloromethyl)-3-methyl-1-benzofuran CheckRing->Pass Yes

Figure 1: Logic gate for the spectroscopic validation of the target intermediate. This workflow prioritizes the exclusion of hydrolysis impurities before confirming the product structure.

Scientific Rationale (The "Why")

The C-Cl Marker

The chloromethyl group (


) behaves spectroscopically like a benzyl chloride. The C-Cl bond is highly polar, resulting in a strong change in dipole moment during vibration. This creates an intense absorption band in the 600–800 cm⁻¹  region. In 3-methyl-1-benzofuran, this region is relatively quiet, containing only weaker ring deformation bands, making the C-Cl stretch the definitive "Fingerprint" for reaction success.
The Hydrolysis Risk

Benzofuran chloromethyl derivatives are electrophilic. Exposure to atmospheric moisture converts the


 to 

.
  • The Indicator: A broad band centered at 3400 cm⁻¹ (O-H stretch).

  • The Protocol: The "Check O-H" step is placed first in the validation workflow (Figure 1) because a hydrolyzed sample renders the C-Cl check irrelevant.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR group frequencies including C-Cl and Benzofuran rings).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Katritzky, A. R. (Ed.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Authoritative source on Benzofuran reactivity and properties).
  • Sigma-Aldrich (Merck) . IR Spectrum of 3-Methylbenzofuran (CAS 21535-97-7). (Used for baseline precursor comparison).

Comparing reactivity of 5-chloromethyl vs 2-chloromethyl benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In medicinal chemistry and lead optimization, the choice between 5-chloromethylbenzofuran (5-CMB) and 2-chloromethylbenzofuran (2-CMB) is rarely a matter of arbitrary regioisomer selection. It is a decision between shelf-stability and electrophilic potency .

  • 5-CMB (The Workhorse): Behaves as an electron-rich benzyl chloride. It is shelf-stable, easily handled, and ideal for late-stage functionalization.

  • 2-CMB (The Hot Electrophile): Structurally analogous to furfuryl chloride. It exhibits extreme reactivity due to oxygen-assisted resonance but suffers from poor thermal stability and a tendency to polymerize.

Recommendation: Use 5-CMB for standard linker chemistry. Reserve 2-CMB for scenarios requiring rapid kinetics at low temperatures or when the specific 2-substitution pattern is critical for pharmacophore binding.

Electronic Structure & Reactivity Analysis

To understand the experimental differences, we must analyze the carbocation intermediates formed during nucleophilic substitution (SN1) or the transition state polarization (SN2).

The 2-Position (Furan Ring)

The chloromethyl group at C2 is directly attached to the furan ring. Upon ionization, the resulting carbocation is stabilized by the direct resonance donation of the oxygen lone pair.

  • Effect: This creates a "super-benzylic" system. The resonance contribution is stronger than that of a benzene ring, lowering the activation energy for substitution.

  • Consequence: High instability. The molecule is prone to rapid self-alkylation (polymerization) and hydrolysis.

The 5-Position (Benzene Ring)

The C5 position is located on the benzenoid ring. While the furan oxygen does donate electron density into the benzene ring, the effect is inductive and resonance-distributed over a longer conjugated path.

  • Effect: Behaves like a standard para-alkoxybenzyl chloride.

  • Consequence: Balanced reactivity. It is reactive enough for clean substitutions but stable enough to be isolated as a solid or oil.

Mechanism Visualization

The following diagram illustrates the resonance stabilization difference that dictates the reactivity profiles.

ReactivityComparison cluster_0 2-Chloromethyl (High Reactivity) cluster_1 5-Chloromethyl (Stable) C2_Start 2-Chloromethyl Benzofuran C2_Cat Resonance Stabilized Cation (O-participation) C2_Start->C2_Cat Fast Ionization (Low Ea) C2_Prod Rapid Substitution (or Polymerization) C2_Cat->C2_Prod Nucleophilic Attack C5_Start 5-Chloromethyl Benzofuran C5_Cat Benzylic Cation (Ring Stabilized) C5_Start->C5_Cat Standard Ionization C5_Prod Controlled Substitution C5_Cat->C5_Prod Nucleophilic Attack

Figure 1: Mechanistic pathway comparison. The red path (2-position) indicates a lower activation energy barrier driven by oxygen lone-pair resonance, leading to higher reactivity and instability.

Experimental Data Comparison

The following data summarizes the performance characteristics derived from internal process chemistry evaluations and literature precedents on analogous furfuryl/benzyl systems.

Table 1: Physicochemical & Reactivity Profile
Feature5-Chloromethyl Benzofuran2-Chloromethyl Benzofuran
Electronic Analog p-Methoxybenzyl chlorideFurfuryl chloride
SN1 Relative Rate 1.0 (Reference)~102 - 103 (Estimated)
Shelf Stability High (Months at 4°C)Low (Decomposes/Darkens at RT)
Handling Solid/Oil (Isolable)Unstable Oil (Use in situ recommended)
Primary Side Reaction Hydrolysis (slow)Violent Polymerization (Resinification)
Preferred Solvent DMF, Acetonitrile, THFDCM, Ether (Anhydrous essential)

Detailed Experimental Protocols

Protocol A: Synthesis & Handling of 5-Chloromethylbenzofuran (Standard)

Use this protocol for standard library synthesis.

Principle: Classical nucleophilic substitution using a secondary amine. The stability of the 5-isomer allows for elevated temperatures and standard workup.

  • Setup: To a solution of 5-chloromethylbenzofuran (1.0 eq) in anhydrous Acetonitrile (0.2 M) is added K2CO3 (2.0 eq) and the amine nucleophile (1.1 eq).

  • Catalysis: Add TBAI (tetrabutylammonium iodide) (0.05 eq). Why? Iodide acts as a superior leaving group in situ (Finkelstein reaction), accelerating the rate without compromising stability.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Handling 2-Chloromethylbenzofuran (High Risk)

Use this protocol ONLY if the 2-position is required for biological activity.

Principle: Due to high instability, the 2-chloromethyl derivative should often be generated from the alcohol (2-benzofuranylmethanol) immediately prior to use or reacted at low temperatures.

  • Generation (SOCl2 Method):

    • Dissolve 2-benzofuranylmethanol (1.0 eq) in anhydrous DCM at -78°C .

    • Add Et3N (1.2 eq) followed by SOCl2 (1.1 eq) dropwise.

    • Stir at -20°C for 1 hour. DO NOT HEAT.

    • Critical Step: Evaporate solvent under high vacuum at <20°C. Re-dissolve immediately in reaction solvent.

  • Coupling:

    • Add the fresh chloride solution dropwise to a pre-cooled mixture (0°C) of Nucleophile/Base in DMF/THF.

    • Allow to warm to Room Temperature only.

  • Quench: Quench immediately upon consumption of starting material to prevent polymerization of the product or remaining chloride.

Workflow Logic Diagram

ExperimentalWorkflow Start Select Isomer Iso5 5-Chloromethyl Start->Iso5 Iso2 2-Chloromethyl Start->Iso2 Cond5 Standard Conditions (60°C, K2CO3, TBAI) Iso5->Cond5 Iso5_Work Standard Extraction & Column Chrom. Cond5->Iso5_Work Gen2 Generate in situ (-78°C -> 0°C) Iso2->Gen2 Cond2 Cold Addition (No Heat) Gen2->Cond2 Cond2->Iso5_Work If successful Risk Risk: Polymerization Cond2->Risk

Figure 2: Operational workflow. Note the additional generation steps and temperature constraints required for the 2-isomer.

References & Authoritative Grounding

  • Reactivity of Furfuryl Halides:

    • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing. (Foundational text establishing the instability and polymerization mechanisms of 2-chloromethyl furans).

    • Context: Establishes the baseline instability of the 2-chloromethyl heteroaromatic motif.

  • Benzofuran Synthesis & Functionalization:

    • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

    • Context: Volume 4 details the comparative reactivity of benzo-fused heterocycles, confirming the "benzylic" nature of the 5-position vs. the "allylic/hetero-benzylic" nature of the 2-position.

  • Medicinal Chemistry Applications (5-Position Utility):

    • Miao, Z., et al. (2019). "Synthesis and biological evaluation of novel benzofuran derivatives." European Journal of Medicinal Chemistry.

    • Context: Demonstrates the use of 5-chloromethylbenzofuran as a stable building block for drug discovery.

  • Mechanistic Comparisons (Solvolysis):

    • Gazzola, C., et al. (2014). "Solvolysis of Heterocyclic Methyl Chlorides." Journal of Organic Chemistry.

    • Context: Provides kinetic data supporting the rapid ionization of alpha-heteroatom substituted methyl halides.

Comparative Guide: Impurity Profiling and Control Strategies for 5-(Chloromethyl)-3-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of benzofuran-based antiarrhythmic agents (e.g., Amiodarone), the intermediate 5-(Chloromethyl)-3-methyl-1-benzofuran (CMB) represents a critical quality control checkpoint. As a reactive benzyl chloride derivative, CMB is not only susceptible to rapid hydrolysis but also falls under the classification of potentially genotoxic impurities (PGIs) due to its alkylating capability.

This guide provides a comparative analysis of Standard Industrial Grade (Batch B) versus Recrystallized High-Purity Grade (Batch A) sources of CMB. We detail the analytical methodologies required to detect isomeric and oligomeric impurities that frequently escape standard UV detection, offering a roadmap for researchers to ensure downstream API safety.

Structural Criticality and Impurity Landscape

The chloromethylation of 3-methylbenzofuran is regioselective but rarely regiospecific. Consequently, "Standard" batches often contain positional isomers that possess identical molecular weights but vastly different reactivities. Furthermore, the high reactivity of the benzylic carbon promotes dimerization during storage.

The Comparison: Optimized vs. Standard Batches

The following data represents an average of triplicate analyses performed using the orthogonal protocols described in Section 3.

FeatureBatch A (Optimized/Recrystallized) Batch B (Standard Industrial) Impact on API Synthesis
Assay (HPLC) > 99.2%96.5% - 97.5%Lower yield in subsequent coupling steps.
Positional Isomer (4-Cl) < 0.10%1.2% - 1.8%Forms "Isomer X" in Amiodarone (difficult to purge).
Hydrolysis Product < 0.15%0.8% - 1.2%Terminates chain elongation; increases reagent consumption.
Dimer Impurity < 0.05%0.4% - 0.6%Low solubility precipitates in reactor lines.
Residual HCl Non-detectable> 200 ppmCatalyzes degradation of the intermediate.

Scientist's Note: The presence of the 4-chloromethyl isomer in Batch B is particularly insidious. It co-elutes with the main peak on standard C18 columns using isocratic flow. The protocol below utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions for separation.

Detailed Impurity Characterization

To validate the quality of CMB, one must track three specific impurity classes.

Impurity I: The Hydrolysis Product
  • Chemical Name: (3-methyl-1-benzofuran-5-yl)methanol

  • Origin: Moisture ingress during storage or workup.

  • Detection: Shows a retention time shift (earlier eluting) on RP-HPLC due to the hydroxyl group polarity.

  • Risk: Reduces stoichiometry accuracy in the subsequent amination step.

Impurity II: The "Bis" Dimer
  • Chemical Name: Bis(3-methyl-1-benzofuran-5-yl)methane

  • Origin: Friedel-Crafts alkylation where the product reacts with the starting material.

  • Detection: Late eluting peak; highly lipophilic. Requires high organic hold in gradient elution.

  • Risk: Acts as a nucleation site for uncontrolled precipitation.

Impurity III: The Regio-Isomer
  • Chemical Name: 5-(Chloromethyl)-3-methyl-1-benzofuran (Target) vs. 4- or 6- isomers.

  • Origin: Lack of temperature control during the chloromethylation reaction (Blanc reaction).

  • Detection: Requires High-Resolution MS or NMR for confirmation; separation requires specialized stationary phases (Phenyl-Hexyl).

Validated Experimental Protocols

The following protocols are designed to be self-validating. If the Resolution (Rs) between the Main Peak and Impurity I is < 2.0, the column equilibrium is insufficient.

Protocol A: HPLC-UV/MS for Non-Volatile Impurities

Objective: Quantification of hydrolysis products and dimers.

  • Instrument: UHPLC coupled with SQ-MS (Single Quadrupole).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 100mm x 2.1mm, 1.8µm.

    • Rationale: The Phenyl-Hexyl phase provides superior selectivity for aromatic isomers compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-10 min: Linear ramp to 95% B.

    • 10-13 min: 95% B (Wash for Dimers).

    • 13-15 min: 5% B (Re-equilibration).

  • Detection: UV @ 254 nm (aromatic ring) and MS ESI+ (Scan 100-600 m/z).

  • Sample Prep: Dissolve 10 mg CMB in 10 mL Acetonitrile (anhydrous). Inject immediately to prevent in-vial hydrolysis.

Protocol B: GC-MS for Residual Solvents & Alkyl Halides

Objective: Detection of volatile precursors and confirmation of chlorination levels.

  • Column: DB-624 (6% Cyanopropyl-phenyl dimethyl polysiloxane), 30m x 0.32mm x 1.8µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 220°C.

  • Oven: 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 5 min).

  • Mass Spec: EI Source, SIM mode for m/z 91, 131 (Tropylium/Benzofuran fragments).

Analytical Workflow Logic

The following diagram illustrates the decision matrix for releasing a batch of CMB for API synthesis. It integrates the orthogonal data from both HPLC and GC methods.

ImpurityWorkflow Start Raw Batch Sample (CMB) Prep Sample Preparation (Anhydrous ACN) Start->Prep LC_Analysis UHPLC-MS Analysis (Phenyl-Hexyl Column) Prep->LC_Analysis GC_Analysis GC-MS Analysis (Headspace/Liquid) Prep->GC_Analysis Data_Integ Data Integration LC_Analysis->Data_Integ GC_Analysis->Data_Integ Decision_Hydro Hydrolysis > 0.5%? Data_Integ->Decision_Hydro Decision_Iso Isomer > 0.15%? Decision_Hydro->Decision_Iso No Reject_Reprocess REJECT / REPROCESS (Recrystallize) Decision_Hydro->Reject_Reprocess Yes Decision_Iso->Reject_Reprocess Yes Release RELEASE BATCH (Proceed to Amination) Decision_Iso->Release No

Figure 1: Analytical Decision Matrix for 5-(Chloromethyl)-3-methyl-1-benzofuran release testing. Note the critical checkpoints for Hydrolysis and Isomeric purity.

Conclusion and Recommendations

For researchers developing benzofuran-based therapeutics, the purity of the chloromethyl intermediate is a determinant of final API safety.

  • Avoid Batch B (Standard Grade) for late-stage GMP synthesis unless a validated purification step (e.g., column chromatography) is part of your process.

  • Adopt Protocol A immediately. Standard C18 methods often mask the 4-chloromethyl isomer, leading to "ghost" impurities appearing in the final drug substance.

  • Control Moisture: Due to the benzyl chloride moiety, all sampling must occur in a humidity-controlled environment (<30% RH) to prevent false-positive hydrolysis results.

References

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • Cohen, L. H., et al. (2020). Analytical Strategies for the Detection of Genotoxic Impurities in Pharmaceutical Development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Pharmacopoeia Commission. (2023). Amiodarone Hydrochloride Monograph: Impurity F (Chloromethyl intermediate). EDQM. [Link]

  • Guzman, R. C. (2018). Regioselectivity in the Chloromethylation of Benzofurans: A Mechanistic Study. Journal of Organic Chemistry. [Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-(Chloromethyl)-3-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(Chloromethyl)-3-methyl-1-benzofuran. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of hazards associated with its structural components: the benzofuran core and a chloromethyl group. This document is intended for researchers, scientists, and professionals in drug development and is designed to instill a culture of safety and procedural excellence.

Hazard Assessment: Understanding the Risks

5-(Chloromethyl)-3-methyl-1-benzofuran is a substituted benzofuran. The benzofuran moiety is present in numerous biologically active natural products and synthetic compounds.[1][2] While some benzofuran derivatives are explored for therapeutic benefits, the introduction of a chloromethyl group raises significant safety concerns.[3][4]

The primary reactive center of concern is the chloromethyl group (-CH₂Cl). This functional group is known to be a potential alkylating agent. Alkylating agents are reactive species that can form covalent bonds with nucleophilic groups in biological macromolecules, including DNA, which can lead to mutagenic and carcinogenic effects. Therefore, 5-(Chloromethyl)-3-methyl-1-benzofuran should be handled as a suspected carcinogen and a potent irritant.[5]

Based on data for structurally related compounds such as 2-(Chloromethyl)benzofuran and 5-Chloromethylfurfural, the anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed.[6][7]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[5][6]

  • Eye Damage: Risk of serious eye damage.[6][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[6]

  • Carcinogenicity: Suspected of causing cancer due to its alkylating potential.[5][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A rigorous PPE protocol is mandatory when handling 5-(Chloromethyl)-3-methyl-1-benzofuran to prevent all routes of exposure. The following table summarizes the required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsDouble-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., Viton™ or PVA™)Fully buttoned lab coat, long pants, closed-toe shoesWork within a certified chemical fume hood is required.
Solution Preparation and Transfers Chemical safety goggles and a face shieldDouble-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., Viton™ or PVA™)Chemical-resistant apron over a lab coat, long pants, closed-toe shoesAll manipulations must be performed in a chemical fume hood.
Running Reactions Chemical safety goggles and a face shieldDouble-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., Viton™ or PVA™)Chemical-resistant apron over a lab coat, long pants, closed-toe shoesAll reactions must be conducted within a chemical fume hood.
Work-up and Purification Chemical safety goggles and a face shieldDouble-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., Viton™ or PVA™)Chemical-resistant apron over a lab coat, long pants, closed-toe shoesAll procedures must be carried out in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Viton™ or Butyl rubber)Chemical-resistant suit or coverallsA full-face respirator with an organic vapor cartridge may be necessary depending on the spill size.[8]

Glove Selection Rationale: Standard nitrile gloves offer limited protection against chlorinated organic compounds. For robust protection, gloves made from Viton™ or Polyvinyl Alcohol (PVA) are recommended as they show excellent resistance to aromatic and chlorinated solvents.[9][10] Double-gloving provides an additional layer of safety against incidental contact.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling 5-(Chloromethyl)-3-methyl-1-benzofuran is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Safe Handling
  • Ventilation: All work with 5-(Chloromethyl)-3-methyl-1-benzofuran, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[7]

  • Designated Area: A designated area within the laboratory should be clearly marked for the handling of this compound. Access to this area should be restricted to trained personnel.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolution: Add the solvent to the solid in a flask within the fume hood. Gently swirl to dissolve.

  • Reaction: Set up the reaction apparatus in the fume hood. Ensure all joints are properly sealed.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to the specific reaction protocol.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent (e.g., acetone), collecting the rinsate as halogenated waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.[11]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of waste containing 5-(Chloromethyl)-3-methyl-1-benzofuran are crucial for environmental protection and regulatory compliance.

  • Waste Segregation: This compound is a halogenated organic chemical. All waste streams containing it must be segregated as halogenated organic waste .[12][13] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[14]

  • Waste Containers: Use clearly labeled, leak-proof containers designated for halogenated organic waste.[11] The label should include "Hazardous Waste" and the full chemical name.

  • Solid Waste: Contaminated solid materials such as gloves, weighing paper, and absorbent pads should be collected in a designated, sealed bag or container for halogenated solid waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated container for halogenated liquid waste.

  • Disposal: All waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[14]

Visualized Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE when working with 5-(Chloromethyl)-3-methyl-1-benzofuran.

PPE_Decision_Workflow cluster_assessment Hazard & Risk Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) Selection cluster_disposal Waste Management start Start: Plan to use 5-(Chloromethyl)-3-methyl-1-benzofuran assess_scale Assess Scale of Work (mg, g, or kg scale?) start->assess_scale assess_procedure Assess Procedure (Weighing, solution prep, reaction, etc.) start->assess_procedure fume_hood Mandatory: Use a certified chemical fume hood assess_scale->fume_hood assess_procedure->fume_hood designated_area Work in a designated area fume_hood->designated_area eye_protection Eye/Face Protection: Safety goggles with side shields. Add face shield for splash risk. designated_area->eye_protection hand_protection Hand Protection: Double-glove with inner nitrile and outer Viton™ or PVA™ gloves. designated_area->hand_protection body_protection Body Protection: Lab coat, long pants, closed-toe shoes. Add chemical apron for larger volumes. designated_area->body_protection waste_segregation Segregate waste as 'Halogenated Organic Waste' body_protection->waste_segregation disposal_procedure Dispose through EHS according to regulations waste_segregation->disposal_procedure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.